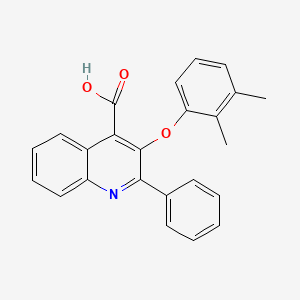![molecular formula C13H19N3O2 B2845020 1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide CAS No. 2415461-74-2](/img/structure/B2845020.png)
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide, commonly known as CP-122,721, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of CP-122,721 is not fully understood. However, it has been proposed that the compound acts as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in pain modulation, stress response, and reward processing. By blocking the NOP receptor, CP-122,721 may modulate the activity of the endogenous nociceptin/orphanin FQ system, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
CP-122,721 has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, anxiolysis, and antidepressant-like effects. Additionally, CP-122,721 has been shown to reduce drug-seeking behavior in preclinical models of addiction. However, further studies are needed to fully understand the pharmacological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-122,721 is its high selectivity for the NOP receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. However, one limitation of CP-122,721 is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CP-122,721. One area of interest is the investigation of its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. Additionally, further studies are needed to fully understand the pharmacological effects of this compound and its mechanism of action. Finally, the development of more potent and selective NOP receptor antagonists may lead to the discovery of novel therapeutic agents for a range of conditions.
Métodos De Síntesis
The synthesis of CP-122,721 involves the reaction of 1-cyclopropylpiperidine-4-carboxylic acid with 2-amino-5-cyclopropyl-1,2-oxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields 1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
CP-122,721 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit analgesic, anxiolytic, and antidepressant properties in animal models. Furthermore, CP-122,721 has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in preclinical studies.
Propiedades
IUPAC Name |
1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-13(17)10-3-5-16(6-4-10)8-11-7-12(18-15-11)9-1-2-9/h7,9-10H,1-6,8H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMXHCQPDGXGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)CN3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B2844937.png)
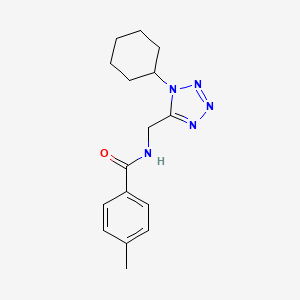
![(E)-3-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2844939.png)
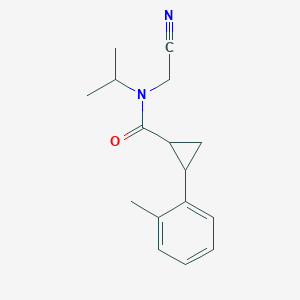
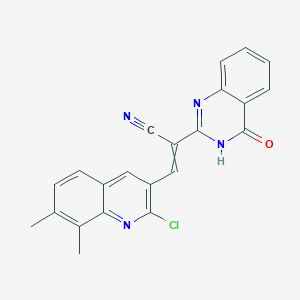

![N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide](/img/structure/B2844948.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2844949.png)
![3-cyclohexyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2844950.png)
![N-(isochroman-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844952.png)
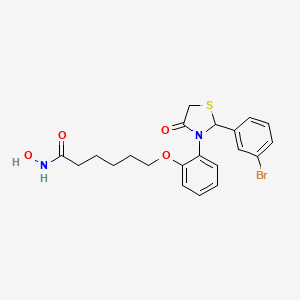
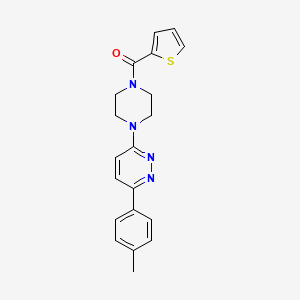
![1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2844955.png)
